![molecular formula C14H6BrClF3N3O B1375550 (3-溴-1H-吡唑并[4,3-b]吡啶-1-基)(2-氯-6-(三氟甲基)苯基)甲酮 CAS No. 1414958-43-2](/img/structure/B1375550.png)

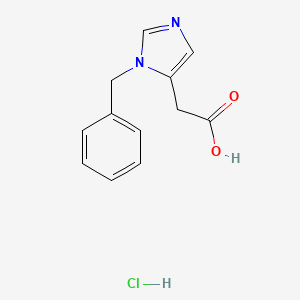

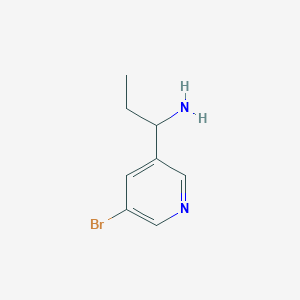

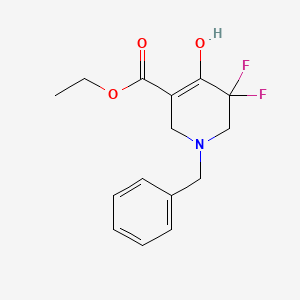

(3-溴-1H-吡唑并[4,3-b]吡啶-1-基)(2-氯-6-(三氟甲基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives 1 (R1 = Ph, R3 = Me), starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH, following a widely used strategy .

科学研究应用

药物发现与开发

吡唑并[4,3-b]吡啶是该化合物核心结构,以其生物活性而闻名。 它们是药物化学中的关键支架,因为它们与腺嘌呤和鸟嘌呤嘌呤碱基相似 。这种结构相似性使它们能够与各种生物靶标相互作用,使其成为设计新型治疗剂的宝贵工具。该化合物可以探索其作为特定与疾病相关的蛋白质抑制剂或调节剂的潜力。

癌症研究

该化合物中存在的溴和三氟甲基基团可能赋予调节细胞信号通路的的能力。这在癌症研究中特别有用,其中该化合物可用于研究抑制肿瘤生长或转移。 它也可能作为开发新型抗癌药物的先导化合物 。

神经系统疾病

鉴于吡唑并吡啶衍生物在神经科学中的重要性,该化合物可应用于神经系统疾病的研究。 它可能作用于中枢神经系统受体或酶,为治疗阿尔茨海默病、帕金森病或癫痫等疾病提供见解 。

传染病

该化合物的结构特征可能使其能够与病毒或细菌酶结合,使其成为开发新型抗菌或抗病毒剂的候选药物。 研究可以集中于其在抑制病原体复制方面对抗传染病的应用 。

炎症和免疫学

吡唑并吡啶衍生物与抗炎特性相关。 可以研究该化合物对免疫细胞信号传导的影响及其在治疗自身免疫性疾病或减少炎症方面的潜在用途 。

心血管疾病

该化合物可能通过靶向参与血压调节和心脏节律的受体或酶来影响心血管功能。 它可能对开发治疗高血压、心律失常或其他心血管疾病的药物很有价值 。

代谢紊乱

研究可以探索该化合物在代谢途径中的作用,可能导致其在治疗糖尿病、肥胖或代谢综合征方面的应用。 它与调节代谢的酶或受体的相互作用可能特别有利 。

化学生物学和生物化学

作为化学生物学中的工具,该化合物可用于标记或可视化特定蛋白质或细胞结构。 它也可能作为探针来研究酶机制或在高通量筛选测定中筛选生物活性 。

作用机制

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been noted for their biomedical applications , suggesting potential targets could be within the biological systems.

Mode of Action

The compound likely interacts with its targets in a manner consistent with other 1H-pyrazolo[3,4-b]pyridines .

Biochemical Pathways

Given the biomedical applications of similar compounds , it can be inferred that the compound may interact with various biochemical pathways.

属性

IUPAC Name |

(3-bromopyrazolo[4,3-b]pyridin-1-yl)-[2-chloro-6-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6BrClF3N3O/c15-12-11-9(5-2-6-20-11)22(21-12)13(23)10-7(14(17,18)19)3-1-4-8(10)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRBWNLAWQISAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C(=N2)Br)N=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6BrClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

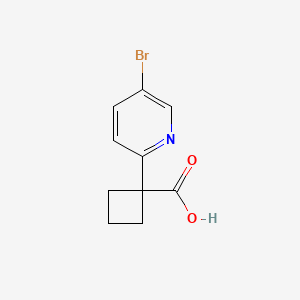

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

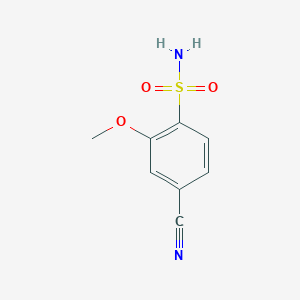

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

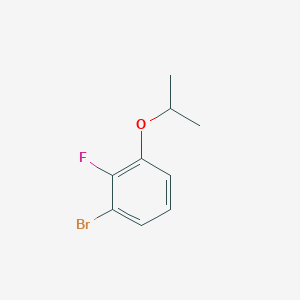

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)